Oxalate;oxovanadium(2+)

Description

Definition and Nomenclature of Oxalate (B1200264);oxovanadium(2+) Complexes

The term "oxalate;oxovanadium(2+)" is the systematic IUPAC name for the simplest neutral complex, VOC₂O₄. nih.gov This compound is more commonly known by the synonym vanadyl oxalate. nih.govamericanelements.com In the broader context of coordination chemistry, this nomenclature refers to a class of complexes where one or more oxalate ligands are coordinated to the oxovanadium(IV) center.

The oxalate ion can coordinate to the vanadium center in a bidentate fashion, forming a stable five-membered chelate ring. researchgate.net It can also act as a bridging ligand, connecting two or more vanadyl units to form polynuclear structures. researchgate.netuea.ac.uk This versatility in coordination modes leads to a wide array of complex anions, cations, and neutral species. For instance, well-characterized complexes include the anionic bis(oxalato) species, [VO(C₂O₄)₂]²⁻, and various hydrated and solvated forms. aip.org

Table 1: Examples of Oxalate;oxovanadium(2+) Complexes and their Nomenclature

| Formula | Common/Systematic Name |

| VOC₂O₄ | Vanadyl oxalate; oxalate;oxovanadium(2+) |

| (NH₄)₂[VO(C₂O₄)₂]·H₂O | Ammonium (B1175870) bis(oxalato)oxovanadate(IV) hydrate (B1144303) |

| K₂[VO(C₂O₄)₂(H₂O)]·3H₂O | Potassium aqua-bis(oxalato)oxovanadate(IV) trihydrate |

| (Et₃NH)₂[{VO(OH₂)(ox)}₂(μ-ox)] | Triethylammonium (B8662869) di(μ-oxalato)bis(aquaoxalatooxovanadate(IV)) |

This table is generated based on information from various sources. researchgate.netuea.ac.ukaip.org

Historical Development of Oxovanadium(IV) Oxalate Research

The study of vanadium chemistry dates back to its discovery by Andrés Manuel del Río in 1801. nih.gov However, focused research on oxovanadium(IV) oxalate complexes gained momentum in the latter half of the 20th century, driven by advancements in synthetic techniques and characterization methods such as X-ray crystallography and spectroscopy. Early studies centered on the synthesis and fundamental characterization of simple vanadyl oxalate salts. For instance, research in the 1980s explored the optical and magnetic properties of vanadyl ions doped into potassium oxalate monohydrate crystals. aip.org

The late 1990s and early 2000s saw a surge in the investigation of more complex structures, including binuclear and polynuclear oxovanadium(IV) oxalate species. researchgate.netuea.ac.uk This period was marked by the elucidation of intricate crystal structures, revealing the diverse bridging capabilities of the oxalate ligand. researchgate.net The development of mild hydrothermal synthesis methods has more recently enabled the preparation of novel reduced vanadium oxalate materials with interesting phase transition behaviors. acs.org The ongoing research continues to build upon this foundation, exploring the reactivity and potential applications of these classic coordination compounds in modern chemical challenges.

Scope and Significance of Oxalate;oxovanadium(2+) in Academic Research

The significance of oxalate;oxovanadium(2+) complexes in academic research is multifaceted, spanning catalysis, materials science, and bioinorganic chemistry.

In the realm of catalysis , vanadyl oxalate is a key component in catalysts used for the purification of diesel engine exhaust. yxzw.com It plays a crucial role in the selective catalytic reduction (SCR) of nitrogen oxides (NOx), converting these harmful pollutants into harmless nitrogen and water. yxzw.com Furthermore, oxovanadium(IV) oxalate complexes have been investigated as functional models for vanadium-dependent haloperoxidases, enzymes that catalyze the oxidation of halides. tandfonline.commdpi.com

From a materials science perspective, vanadyl oxalate serves as a precursor for the synthesis of various vanadium oxides, including high-purity vanadium dioxide (VO₂) and nanostructured materials. yxzw.comresearchgate.net The thermal decomposition of vanadyl oxalate provides a route to these materials, which have applications in electronics and energy storage. yxzw.comresearchgate.net

In bioinorganic chemistry , the interest in oxovanadium(IV) complexes, including those with oxalate, stems from their potential biological activities. biomedres.us While the oxalate ligand itself is a simple dicarboxylate, its complexes with oxovanadium(IV) are studied in the context of the interaction of vanadium with biological molecules containing carboxylate groups. nih.gov Research has explored the insulin-mimetic, anti-diabetic, and anti-cancer properties of various oxovanadium compounds, and the fundamental coordination chemistry of complexes like oxovanadium(IV) oxalate provides a basis for understanding these interactions. uea.ac.ukbohrium.com

Table 2: Research Applications of Oxalate;oxovanadium(2+) Complexes

| Research Area | Specific Application/Study |

| Catalysis | Selective Catalytic Reduction (SCR) of NOx in diesel exhaust. yxzw.com |

| Functional models for vanadium-dependent haloperoxidases. tandfonline.commdpi.com | |

| Materials Science | Precursor for the synthesis of vanadium oxides (e.g., VO₂). yxzw.comresearchgate.net |

| Development of novel nanostructured materials. yxzw.com | |

| Bioinorganic Chemistry | Fundamental studies related to the biological activity of vanadium. uea.ac.ukbiomedres.us |

| Investigation of insulin-mimetic and anti-diabetic potential. uea.ac.ukbohrium.com |

This table is compiled from information found in the cited research articles.

Properties

Molecular Formula |

C2O5V |

|---|---|

Molecular Weight |

154.96 g/mol |

IUPAC Name |

oxalate;oxovanadium(2+) |

InChI |

InChI=1S/C2H2O4.O.V/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;;+2/p-2 |

InChI Key |

SJDXYUDKQYOEES-UHFFFAOYSA-L |

Canonical SMILES |

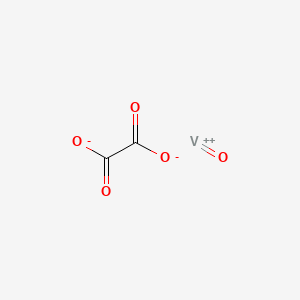

C(=O)(C(=O)[O-])[O-].O=[V+2] |

Origin of Product |

United States |

Synthetic Methodologies for Oxalate;oxovanadium 2+ Compounds

Precursor Selection and Chemical Transformations

The choice of vanadium precursor is a critical factor that dictates the reaction pathway and conditions for the synthesis of vanadyl oxalate (B1200264). The selection often balances reactivity, cost, and the desired purity of the final product.

Vanadium(V) Oxide and Oxalic Acid Reaction Pathways

The reaction can be carried out under various conditions, including in aqueous solutions or as a direct solid-state reaction at elevated temperatures. google.com For instance, one patented method describes mixing V₂O₅ with oxalic acid and reacting them at temperatures between 100-200°C for 30-60 minutes to yield a wet solid of vanadyl oxalate, which is then dried. google.com Another approach involves reacting the precursors in an acetic acid solvent system to produce specific hydrates of vanadyl oxalate, such as the monohydrate and sesquihydrate. google.com

Table 1: Reaction Parameters for Vanadyl Oxalate Synthesis from V₂O₅ and Oxalic Acid

| Method | Temperature (°C) | Reaction Time | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Direct Solid-State | 100-200 | 30-60 min | None | High direct utilization rate of vanadium, no wastewater generation. | google.com |

| Aqueous Solution | 70 | 2 hours | Water | High product purity with a vanadium direct utilization rate of 99.83%. | google.com |

| Solvent-Based | 50-reflux | 2-5 hours | Acetic Acid | Allows for the preparation of specific hydrates like monohydrate and sesquihydrate. | google.com |

Alternative Vanadium Source Utilization (e.g., Ammonium (B1175870) Metavanadate, Vanadyl Acetylacetonate)

While vanadium pentoxide is a common precursor, other vanadium compounds are also utilized in the synthesis of oxovanadium(IV) complexes. Ammonium metavanadate (NH₄VO₃) serves as a viable alternative, particularly in hydrothermal synthesis. rsc.org For example, a novel vanadium oxide compound was synthesized using ammonium metavanadate with oxalic acid acting as a reducing agent under moderate hydrothermal conditions. rsc.org The reaction between ammonium vanadate (B1173111) and oxalic acid solution leads to the formation of a complex where the vanadium is in a reduced oxidation state. vedantu.comaskfilo.com

Vanadyl acetylacetonate (B107027) (VO(acac)₂) is another important precursor, often employed in the synthesis of various oxovanadium complexes. researchgate.netnih.govwikipedia.org This compound can be used as a starting material for preparing new oxovanadium microclusters and other complexes through ligand exchange reactions. nih.govrsc.org The synthesis of VO(acac)₂ itself can be achieved by reacting vanadyl sulfate (B86663) with acetylacetone (B45752) or through a redox reaction starting from vanadium pentoxide. wikipedia.org

Hydrothermal and Solvothermal Synthetic Approaches

Hydrothermal and solvothermal methods offer precise control over the crystallization process, leading to the formation of well-defined crystalline structures. These techniques involve carrying out the synthesis in a sealed vessel, such as a stainless-steel autoclave, at elevated temperatures and pressures. rsc.org

A notable example is the hydrothermal synthesis of a layered vanadium oxide, V₃O₈(H₃O)₂, using ammonium metavanadate and oxalic acid. rsc.org In this process, a brownish-yellow complex, (NH₄)₂[VO(C₂O₄)₂], is first formed and then subjected to hydrothermal treatment. rsc.org Similarly, a novel vanadyl oxalatophosphate layered compound, (C₁₀H₁₀N₂)[(VO)(HPO₄)]₂(C₂O₄), was synthesized via a hydrothermal approach, demonstrating the versatility of this method in creating complex inorganic-organic hybrid materials. researchgate.net

Direct Solid-State Synthesis Techniques

Direct solid-state synthesis is a solvent-free method that is both efficient and environmentally friendly. evitachem.com This technique typically involves the intimate mixing of solid reactants, in this case, vanadium pentoxide and oxalic acid, and heating them to initiate the reaction. evitachem.comgoogle.com

A common procedure involves reacting the mixture at temperatures ranging from 100 to 200°C for a duration of 30 to 60 minutes. evitachem.comgoogle.com This method is advantageous due to its simplicity, short reaction times, and high vanadium utilization rate, which can exceed 99%. google.com The absence of a solvent eliminates the need for wastewater treatment, making it a cost-effective and scalable process for industrial production. A continuous microwave quasi-solid-state synthesis method has also been developed, further highlighting the innovation in this area. google.com

Solvent Extraction and Purification Methods

For applications requiring high-purity vanadyl oxalate, solvent extraction and purification methods are employed. These methods are particularly useful in hydrometallurgical processes for recovering vanadium from various sources, such as spent catalysts. jmmab.com

The process often begins with the leaching of vanadium into an oxalic acid solution, where the stable complex anion [VO(C₂O₄)₂]²⁻ is formed. This complex can then be selectively extracted from the aqueous phase into an organic phase using an appropriate extractant like Aliquat 336. Subsequently, the vanadium can be stripped back into a new aqueous phase, from which high-purity vanadyl oxalate dihydrate (VOC₂O₄·2H₂O) crystals can be obtained through controlled evaporation.

Green Chemistry Principles in Oxalate;oxovanadium(2+) Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of vanadyl oxalate and related compounds to minimize environmental impact. This includes the use of non-toxic solvents, solvent-free reaction conditions, and the development of energy-efficient processes.

The direct solid-state synthesis method is an excellent example of a green synthetic route as it eliminates the use of solvents, thereby preventing the generation of hazardous waste. Furthermore, research into the use of phytochemicals from plant extracts as reducing and capping agents for the synthesis of vanadium-based nanoparticles represents a biogenic and eco-friendly approach. nih.gov Another example is the synthesis of an oxovanadium(IV)-bis(abietate) complex using a method that avoids organic solvents and does not generate toxic residues, highlighting a move towards more sustainable chemical processes. nih.gov

Synthesis of Dinuclear and Polynuclear Oxalate-Bridged Oxovanadium(IV) Complexes

The synthesis of dinuclear and polynuclear complexes featuring oxalate bridges between oxovanadium(IV) (VO²⁺) centers is a significant area of research, driven by the interesting magnetic and structural properties of these materials. The versatile coordination chemistry of the oxalate anion (C₂O₄²⁻), which can act as a bidentate chelating ligand and a bis(bidentate) bridging ligand, is central to the formation of these extended structures. Methodologies typically involve the reaction of a vanadium(IV) or vanadium(V) precursor with an oxalate source, often with the addition of a counter-ion to crystallize the resulting anionic complex.

Synthesis of Dinuclear Complexes

The self-assembly of vanadyl ions and oxalate ligands in solution is a common route to discrete, dinuclear complexes. The stoichiometry of reactants, pH, temperature, and the presence of specific templating cations can direct the assembly towards specific molecular architectures.

One prominent example is the synthesis of the dinuclear complex (Et₃NH)₂[{VO(OH₂)(ox)}₂(μ-ox)]. This compound is synthesized from vanadium pentoxide (V₂O₅), which is first reduced by oxalic acid in an aqueous solution. The subsequent addition of triethylamine (B128534) adjusts the pH and provides the triethylammonium (B8662869) counter-ion necessary for crystallization. In this structure, two [VO(OH₂)(ox)] units are bridged by a single oxalate ligand in a bis-bidentate fashion, while a terminal oxalate chelates to each vanadium center.

Another well-characterized dinuclear species is (Ph₄P)₂[(VO)₂(H₂O)₂(C₂O₄)₃]·4H₂O. The synthesis of this complex involves the reaction of vanadyl sulfate (VOSO₄) with potassium oxalate and tetraphenylphosphonium (B101447) chloride (Ph₄PCl) in an aqueous medium. In this anionic dimer, two [VO(H₂O)]²⁺ units are linked by a bridging oxalate ligand. Each vanadium atom is also coordinated by a terminal chelating oxalate and a water molecule, resulting in a distorted octahedral geometry. The large tetraphenylphosphonium cation facilitates the isolation of the complex from the solution.

Table 1: Synthesis Parameters for Dinuclear Oxalate-Bridged Oxovanadium(IV) Complexes

| Compound Formula | Vanadium Precursor | Oxalate Source | Counter-ion Source | Key Reaction Conditions |

| (Et₃NH)₂[{VO(OH₂)(C₂O₄)}₂(μ-C₂O₄)] | V₂O₅ | H₂C₂O₄ | Et₃N | Aqueous solution, initial heating at 60°C (pH 1), final pH adjusted to 7. |

| (Ph₄P)₂[(VO)₂(H₂O)₂(C₂O₄)₃]·4H₂O | VOSO₄ | K₂C₂O₄ | Ph₄PCl | Aqueous solution. |

Synthesis of Polynuclear Complexes

Extending the oxalate bridge in one or more dimensions leads to the formation of polynuclear chains or layers. The synthetic control required to achieve these polymeric structures often involves careful selection of reactants and reaction conditions, such as the use of hydrothermal methods which employ elevated temperatures and pressures.

A key example of a polynuclear, one-dimensional chain is the compound (Ph₄P)[VOCl(C₂O₄)]. Its synthesis demonstrates how the incorporation of an additional ligand (chloride) can alter the final structure, promoting the formation of a polymer over a discrete dimer. The structure consists of repeating [VOCl(C₂O₄)]⁻ units. In this arrangement, the vanadium centers are bridged by oxalate groups, forming an infinite chain. The chloride ion completes the coordination sphere of each vanadium atom. As with the dinuclear analogue, the tetraphenylphosphonium cation balances the charge and templates the crystallization of the polymeric chains.

The formation of these one-dimensional polymers highlights a common strategy in crystal engineering: blocking some coordination sites on the metal ion (in this case, with a chloride ligand) to direct the propagation of the bridging ligand in a specific dimension.

Table 2: Synthesis Parameters for a Polynuclear Oxalate-Bridged Oxovanadium(IV) Complex

| Compound Formula | Vanadium Precursor | Ligand Sources | Counter-ion Source | Structural Motif |

| (Ph₄P)[VOCl(C₂O₄)] | VOSO₄ | K₂C₂O₄, KCl | Ph₄PCl | One-dimensional infinite chain. |

Advanced Structural Characterization of Oxalate;oxovanadium 2+ Complexes

X-ray Diffraction Studies

X-ray diffraction is a cornerstone technique for the elucidation of the three-dimensional structure of crystalline materials, providing unparalleled insight into the molecular architecture of oxovanadium(2+) oxalate (B1200264) complexes.

Single-crystal X-ray diffraction (SC-XRD) has been instrumental in precisely determining the atomic positions within the crystal lattice of various vanadyl oxalate compounds. These studies reveal that the vanadium(IV) center typically adopts a distorted octahedral coordination geometry. researchgate.netdur.ac.uk In many of these complexes, the vanadium atom is coordinated to an oxo group, oxygen atoms from one or more oxalate ligands, and often a water molecule.

The oxalate ligand demonstrates versatile coordination behavior, acting as a bidentate chelating ligand that forms stable five-membered rings with the vanadium center. researchgate.net It can also function as a bridging ligand, linking two vanadium centers to form dinuclear or polynuclear structures. researchgate.netevitachem.com For instance, in the dinuclear anion [{VO(OH₂)(ox)}₂(μ–ox)]²⁻ (where ox²⁻ = oxalate), a bis-bidentate oxalate ligand bridges two six-coordinate vanadium centers. uea.ac.uk Each vanadium's coordination sphere is completed by a terminal bidentate oxalate, a water molecule, and an oxo group. uea.ac.uk

In the anionic complex [VO(C₂O₄)₂(H₂O)]²⁻, the vanadium atom exhibits a distorted octahedral environment with four oxygen atoms from two chelating oxalate dianions, one oxygen from a coordinating water molecule, and one terminal vanadyl oxygen atom. researchgate.netdur.ac.uk The two oxalate groups are typically arranged cis to one another. researchgate.netdur.ac.uk The V=O bond is characteristically short (around 1.60 Å), indicating a strong double bond, which exerts a significant trans influence, elongating the bond to the ligand in the position opposite to it (e.g., a V-OH₂ bond). researchgate.net

| Complex | Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| (C₇H₁₁N₂)₂[V(C₂O₄)₂O(H₂O)]·2H₂O | V=O | 1.599 (2) | researchgate.net |

| V-O(H₂O) | 2.216 (2) | ||

| [V₂O₂(C₂O₄)(H₂O)₆]Cl₂·4Bu₄NCl·H₂O | V=O | 1.569 (7) | researchgate.net |

| V-O(oxalate) | ~2.0 |

Powder X-ray diffraction (PXRD) is a complementary and more readily applied technique used to confirm the phase identity and assess the crystalline purity of bulk samples of oxovanadium(2+) oxalate. The experimental PXRD pattern of a synthesized compound is compared to a pattern calculated from single-crystal X-ray diffraction data. A good correspondence between the two patterns confirms that the single crystal selected for structural analysis is representative of the entire batch of the product. uea.ac.uk This is a critical step in materials characterization, ensuring that the properties measured are attributable to the desired crystalline phase and not to impurities or amorphous content. uea.ac.uk PXRD patterns of some vanadyl complexes reveal a monoclinic crystal system. researchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. It is highly sensitive to the nature of chemical bonds and molecular symmetry, making it an excellent tool for studying ligand coordination in oxovanadium(2+) oxalate complexes.

Fourier-Transform Infrared (FT-IR) spectroscopy is widely used to characterize oxovanadium(2+) oxalate complexes. The spectra exhibit several characteristic absorption bands that provide direct evidence of the coordination environment. A strong, sharp band typically observed in the 960-1000 cm⁻¹ region is assigned to the stretching vibration of the vanadyl V=O bond (ν(V=O)). nih.govmdpi.com The position of this band can be influenced by the nature of the other ligands coordinated to the vanadium center.

The coordination of the oxalate ligand is confirmed by the presence of characteristic bands corresponding to its carboxylate groups. The strong asymmetric stretching vibration (νₐₛ(COO)) appears at approximately 1650-1700 cm⁻¹, while the symmetric stretching vibration (νₛ(COO)) is found around 1390-1400 cm⁻¹. mdpi.com The separation between these two frequencies (Δν) can provide information about the coordination mode of the oxalate ligand (e.g., unidentate, bidentate chelating, or bridging). koreascience.kr Additionally, bands corresponding to V-O(oxalate) stretching vibrations can be observed at lower frequencies, typically around 480-540 cm⁻¹. uea.ac.ukmdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| νₐₛ(COO) | ~1654 | Asymmetric C=O stretch of oxalate |

| νₛ(COO) | ~1398 | Symmetric C-O stretch of oxalate |

| ν(V=O) | ~964 - 989 | Vanadyl V=O stretch |

| ν(V-O) | ~480 - 540 | Vanadium-oxalate oxygen stretch |

Data compiled from: uea.ac.ukmdpi.com

Raman spectroscopy provides complementary information to FT-IR. For molecules with a center of inversion, there is a rule of mutual exclusion, meaning that vibrations that are Raman active are IR inactive, and vice versa. walisongo.ac.id The oxalate anion itself can adopt a planar (D₂ₕ symmetry) or non-planar (D₂d symmetry) structure. walisongo.ac.id The planar form has a center of inversion, making Raman spectroscopy particularly useful for distinguishing between these conformations upon coordination. walisongo.ac.id

In studies of metal oxalates, the C-O stretching vibration is a characteristic Raman band that is sensitive to the cation it is coordinated with. researchgate.net The C-C stretching and O-C-O bending modes are also observable. researchgate.net For oxovanadium(2+) oxalate complexes, Raman spectra can help confirm the coordination of the oxalate ligand and provide further details on the symmetry of the complex. uea.ac.uk

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, is used to study the electronic transitions within the d-orbitals of the vanadium(IV) ion (a d¹ system) and charge-transfer transitions between the metal and the ligands. The spectra of oxovanadium(2+) complexes are characteristic of their coordination geometry. uea.ac.uk

For distorted octahedral oxovanadium(IV) complexes, several d-d transition bands are typically observed in the visible and near-infrared regions of the spectrum. rsc.org These transitions, which are formally forbidden but gain intensity through vibronic coupling, are relatively weak. Common assignments for these bands include transitions from the singly occupied dₓᵧ orbital to higher energy d-orbitals. For example, a spectrum might show bands corresponding to dₓᵧ → dₓ₂, dᵧ₂, dₓᵧ → dₓ²₋ᵧ², and dₓᵧ → d₂² transitions. uea.ac.ukrsc.org In one reported complex, two d-d bands were observed with maximum absorbances at 620 nm and 785 nm. uea.ac.uk

In addition to the d-d bands, more intense bands are often observed in the ultraviolet region (below ~450 nm). These are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, originating from the p-orbitals of the oxalate oxygen atoms to the empty d-orbitals of the vanadium center. uea.ac.uknih.gov

| Transition Type | Wavelength Range (nm) | Assignment |

|---|---|---|

| d-d | ~500 - 800 | dₓᵧ → dₓ₂, dᵧ₂; dₓᵧ → dₓ²₋ᵧ² |

| LMCT | < 450 | O(oxalate) → V(IV) |

Thermal Analysis

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature. For hydrated oxovanadium(2+) oxalate complexes, these methods reveal a multi-stage process of solvent loss followed by the decomposition of the oxalate ligand, ultimately yielding a stable vanadium oxide residue. osti.govunlp.edu.ar

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. libretexts.org For oxovanadium(2+) oxalate hydrates (VOC₂O₄·nH₂O), the thermogram typically displays several distinct mass loss steps, corresponding to dehydration and subsequent decomposition. washington.edu

The initial mass loss, occurring at lower temperatures, is attributed to the evaporation of both physically adsorbed and chemically bonded water molecules. washington.eduresearchgate.net Studies conducted in an air atmosphere show a gradual weight loss occurring at temperatures below 267°C, which corresponds to this dehydration process. washington.edu In a nitrogen atmosphere, this can be resolved into two stages: an initial loss of adsorbed water between 50°C and 131°C, followed by the loss of coordinated water from 131°C to 221°C. researchgate.net

Following dehydration, a significant and steep mass loss is observed at higher temperatures. This stage represents the thermal decomposition of the anhydrous vanadyl oxalate. washington.edu This process involves the breakdown of the oxalate ligand, releasing volatile products like carbon monoxide and carbon dioxide, to form a vanadium oxide. umw.edu.pls4science.at This primary decomposition occurs in the range of 221°C to 329°C. researchgate.net A final, smaller mass loss may occur at even higher temperatures (e.g., 329°C to 499°C) before a stable residue, typically a vanadium oxide such as V₂O₅ or VO₂, is formed. unlp.edu.arresearchgate.net The final product can depend on the atmosphere used during the analysis. researchgate.net

The specific temperatures and percentage mass loss for each stage can vary depending on factors such as the heating rate and the surrounding atmosphere. researchgate.net

Table 1: TGA Decomposition Stages of Oxovanadium(2+) Oxalate Hydrate (B1144303) in a Nitrogen Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Proposed Process | Resulting Species |

| 50 - 131 | ~5.92 | Loss of adsorbed water | VOC₂O₄·xH₂O |

| 131 - 221 | ~7.96 | Dehydration (loss of coordinated water) | VOC₂O₄ |

| 221 - 329 | ~38.16 | Decomposition of oxalate ligand | Vanadium Oxide Intermediate |

| 329 - 499 | ~2.95 | Final decomposition to stable oxide | VO₂ |

Data adapted from a study conducted in a flowing N₂ atmosphere. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies endothermic (heat-absorbing) and exothermic (heat-releasing) events associated with physical or chemical changes. tainstruments.com

The DSC curve for oxovanadium(2+) oxalate hydrate complements the TGA data. The initial dehydration process is characterized by an endothermic peak, as energy is required to remove the water molecules. washington.edu One study identified this endothermic event occurring at temperatures leading up to 267°C. washington.edu

Conversely, the subsequent decomposition of the anhydrous vanadyl oxalate is a highly exothermic process. washington.edu A sharp exothermic peak is typically observed, corresponding to the major mass loss seen in the TGA curve. washington.edu This exotherm has been reported at temperatures around 292°C in air. washington.edu In studies of vanadyl oxalate supported on ceria, an exothermic peak assigned to the decomposition of the complex was noted between 286–290°C. akjournals.com These exothermic events signify the breakdown of the oxalate ligand and the formation of the more thermodynamically stable vanadium oxide.

Table 2: Key Thermal Events for Oxovanadium(2+) Oxalate in DSC Analysis

| Temperature (°C) | Type of Event | Associated Process |

| < 267 | Endothermic | Dehydration (loss of H₂O) |

| ~292 | Exothermic | Decomposition of oxalate ligand |

Data compiled from studies conducted in an air atmosphere. washington.edu

Mass Spectrometry for Molecular Composition

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of a compound's molecular weight and elemental composition. ias.ac.in Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing metal complexes. rsc.org

Studies on various oxovanadium(IV) complexes using ESI-MS have shown that they can form molecular ions, [M]⁺, through the loss of an electron. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information. nih.govnih.gov For instance, the fragmentation of oxovanadium(IV) complex cations has been studied to characterize the resulting vanadium-oxo and peroxo derivatives. nih.gov

In the context of oxovanadium(2+) oxalate, ESI-MS would be used to confirm the formation of the complex by identifying the parent ion corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide an unambiguous confirmation of the complex's elemental formula. rsc.org Unexpected ions can sometimes be detected, including those produced from gas-phase ion-molecule reactions within the spectrometer. nih.gov Analysis of these ions and their fragmentation pathways contributes to a deeper understanding of the structure and character of oxovanadium(IV) complexes. nih.gov

Computational and Theoretical Chemistry of Oxalate;oxovanadium 2+

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the fundamental characteristics of transition metal complexes, including oxalate (B1200264);oxovanadium(2+). By approximating the many-electron problem to one concerning the electron density, DFT offers a computationally efficient yet accurate means to explore the electronic landscape and geometric features of this compound.

Electronic Structure and Bonding Characteristics

DFT calculations have been instrumental in defining the electronic structure of the aquabis(oxalato)oxovanadate(IV) complex. The vanadium center, in its +4 oxidation state, possesses a d¹ electronic configuration, which is central to its magnetic and spectroscopic properties. The coordination environment, typically a distorted octahedron, significantly influences the splitting of the d-orbitals.

Time-dependent DFT (TD-DFT) calculations have been employed to understand the electronic transitions observed in the UV-visible spectra of these complexes. These transitions are often characterized as ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from an orbital primarily localized on the oxalate ligand to an empty or partially filled d-orbital on the vanadium atom. For instance, in pentavalent d⁰ oxalato-vanadium complexes, intense transitions in the 320-420 nm range are assigned to LMCT from the oxalate oxygen to the V⁵⁺ center. mdpi.com This internal redox transition provides insight into the redox properties of both the metal and the ligand. mdpi.com

The bonding in oxalate;oxovanadium(2+) is characterized by strong covalent interactions between the vanadium and the oxygen atoms of both the oxo group and the oxalate ligands. The V=O bond is a particularly strong, multiple bond, which is a hallmark of oxovanadium(IV) species. rsc.org The oxalate ligands act as bidentate donors, forming stable five-membered chelate rings with the vanadium center. tandfonline.com

Geometry Optimization and Spectroscopic Parameter Prediction

One of the key applications of DFT is the accurate prediction of molecular geometries. For the [VO(C2O4)2(H2O)]^2- complex, DFT calculations using functionals such as TPSSh with a Def2-TZVPP basis set have successfully optimized its structure, revealing a distorted octahedral geometry. researchgate.net In this structure, the two oxalate ligands adopt a cis-arrangement, and a water molecule is coordinated to the vanadium center. rsc.org This computational finding is crucial as it clarifies the spatial arrangement of the ligands, which was previously a subject of debate based on spectroscopic evidence alone. rsc.org

DFT methods are also proficient in predicting spectroscopic parameters, which can be directly compared with experimental data from techniques like infrared (IR) and Raman spectroscopy. nsf.govnsf.gov For instance, the characteristic vibrational frequency of the V=O bond, typically observed around 955-995 cm⁻¹, can be accurately calculated. rsc.orgresearchgate.netnih.gov Similarly, the vibrational modes associated with the coordinated oxalate groups, such as the asymmetric and symmetric stretching of the C-O bonds, can be simulated. mdpi.com In related bis(oxalato)dioxovanadate(V) complexes, the asymmetric νas(COO) vibration is observed around 1654 cm⁻¹, while the symmetric νs(COO) vibration appears near 1398 cm⁻¹. mdpi.com The V-O stretching vibrations with the oxalate ligand are typically found at lower frequencies, around 537 cm⁻¹. mdpi.com

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Oxovanadium-Oxalate and Related Complexes This table is interactive. Users can sort and filter the data.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Complex | Reference |

|---|---|---|---|---|

| ν(V=O) | 964 | - | bis(oxalato)dioxidovanadate(V) | mdpi.com |

| ν(V=O) | 955 | - | bis-[4-(Dimethylamino)pyridinium]aquabis(oxalato)oxovanadate(IV) dihydrate | researchgate.net |

| νas(COO) | 1654 | - | bis(oxalato)dioxidovanadate(V) | mdpi.com |

| νs(COO) | 1398 | - | bis(oxalato)dioxidovanadate(V) | mdpi.com |

Quantum Chemical Descriptors and Reactivity Analysis

DFT calculations provide access to the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netnih.gov The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity.

From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify the reactivity of the complex. researchgate.netresearchgate.netnih.gov These include:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Electronegativity (χ = -(E_HOMO + E_LUMO)/2): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Global Hardness (η = (E_LUMO - E_HOMO)/2): A measure of the resistance to charge transfer.

Global Softness (S = 1/2η): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω = χ²/2η): A measure of the electrophilic character of a species.

For oxovanadium(IV) complexes, the HOMO is often associated with the d_xy orbital of the vanadium, while the LUMO corresponds to other d-orbitals. nih.gov TD-DFT studies on related oxalato complexes have shown that electronic transitions can be described as promotions from the HOMO to the LUMO, corresponding to the LMCT process. mdpi.com

Table 2: Calculated Quantum Chemical Descriptors for a Representative Oxovanadium(IV) Schiff Base Complex This table is interactive. Users can sort and filter the data.

| Parameter | Value | Unit |

|---|---|---|

| E_HOMO | -5.87 | eV |

| E_LUMO | -2.45 | eV |

| Energy Gap (ΔE) | 3.42 | eV |

| Ionization Potential (I) | 5.87 | eV |

| Electron Affinity (A) | 2.45 | eV |

| Global Hardness (η) | 1.71 | eV |

| Global Softness (S) | 0.29 | eV⁻¹ |

| Electronegativity (χ) | 4.16 | eV |

| Electrophilicity Index (ω) | 5.06 | eV |

(Data derived from a representative study on an oxovanadium(IV) Schiff base complex for illustrative purposes) researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solution environment. By solving Newton's equations of motion for a system of atoms, MD can simulate the movements and interactions of the oxalate;oxovanadium(2+) complex with surrounding solvent molecules.

Solution-Phase Behavior and Hydration Structures

MD simulations are particularly valuable for understanding the hydration structure of ions in aqueous solutions. nih.gov For oxovanadium(IV) cations, simulations have shown that they are surrounded by a well-defined shell of water molecules. researchgate.net The number of water molecules in this first hydration shell and their geometric arrangement are key to understanding the ion's reactivity and interaction with other species in solution. nih.govuu.nl

For the [VO(C2O4)2(H2O)]^2- complex, MD simulations can model how the coordinated water molecule exchanges with bulk water molecules and how the entire complex interacts with the surrounding solvent through hydrogen bonding. The simulations can also provide insights into the stability of the complex in solution and whether the oxalate ligands remain coordinated over time. Studies on similar systems, such as bis(maltolato)oxovanadium(IV), have used advanced spectroscopic techniques in conjunction with computational modeling to determine the structure and conformation in solution, revealing, for example, the presence of inner-sphere and outer-sphere coordinated solvent molecules. nih.gov

Supramolecular Assembly Mechanisms

Oxovanadium(IV) complexes containing ligands like oxalate can participate in the formation of larger, ordered structures known as supramolecular assemblies. tandfonline.com These assemblies are held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. MD simulations can be employed to investigate the mechanisms by which these assemblies form. researchgate.netunlp.edu.ar By simulating multiple complex units in a solution, it is possible to observe their aggregation and self-organization into more complex architectures. These simulations can reveal the preferred orientations of the interacting molecules and the key intermolecular forces driving the assembly process. While specific MD studies on the supramolecular assembly of simple oxalate;oxovanadium(2+) are not abundant, the principles derived from simulations of other self-assembling systems provide a framework for understanding how this complex might behave. tandfonline.com

Molecular Mechanics (MM) and Force Field Development

The application of molecular mechanics (MM) and molecular dynamics (MD) simulations to study systems containing oxalate;oxovanadium(2+) is hindered by a significant challenge: the scarcity of well-parameterized and validated force fields for metal complexes. nih.govnih.gov Standard, general-purpose force fields like the General Amber Force Field (GAFF) are often inadequate for accurately describing the intricate coordination geometries, bond strengths, and electrostatic interactions associated with a central vanadium atom. nih.govresearchgate.net This limitation necessitates the development of specific force fields for each vanadyl complex of interest to ensure reliable simulation results.

The development process for a new set of force field parameters, for instance within the AMBER framework, typically follows a quantum mechanics (QM)-based approach. nih.gov This bottom-up strategy ensures that the classical force field is grounded in a more fundamental, accurate description of the molecule's electronic structure. The general workflow involves several key stages:

Quantum Mechanical Calculations : The first step is to obtain a high-quality minimum energy structure of the oxalate;oxovanadium(2+) complex using DFT calculations. nih.govnih.gov This provides the reference geometry for the parameterization.

Parameter Derivation : From the QM calculations, particularly the Hessian matrix, force constants for bonded terms (bonds, angles) can be derived. acs.org Atomic partial charges are also determined based on the QM electrostatic potential.

Validation : The newly developed force field is then rigorously validated by comparing its performance against the initial QM data and available experimental values. nih.gov This involves checking if the force field can accurately reproduce geometries, vibrational frequencies, and other properties.

This bespoke parameterization is crucial for enabling reliable MD simulations to investigate the dynamics of oxalate;oxovanadium(2+) in various environments, such as its interaction with biological macromolecules. nih.govresearchgate.net The development of specialized software and toolkits has streamlined parts of this process, providing utilities to derive, customize, and format force field parameters for metal-containing systems for use in simulation packages like AMBER. acs.org

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the reaction mechanisms and energetics of oxalate;oxovanadium(2+) at a molecular level. These studies offer detailed insights into the complex's structure, stability, and reactivity that complement experimental findings.

DFT calculations are frequently employed to determine the optimized geometries of vanadyl oxalate complexes. For instance, in a study of an oxalate-bridged binuclear oxovanadium(IV) complex, DFT using the ωB97XD functional and the def2TZVP basis set was used to calculate the optimized geometry. uea.ac.uk Such calculations provide precise bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. Beyond structural determination, these computational models are used to predict electronic and vibrational spectra, which aids in the interpretation of experimental spectroscopic data. uea.ac.uk

Table 1: Calculated Electronic Transitions for an Oxalate-Bridged Oxovanadium(IV) Binuclear Complex

Click to view data

| Transition | Wavelength (nm) | Energy (eV) | Oscillator Strength |

| dxy → (dxz, dyz) | 753 | 1.65 | Value not specified |

| dxy → dx²-y² | 638 | 1.94 | Value not specified |

| dxy → dz² | 502 | 2.47 | Value not specified |

Data sourced from a DFT study on an oxalate-bridged oxidovanadium(iv) binuclear complex. nih.gov

Computational methods are also instrumental in elucidating reaction mechanisms and energetics. The redox reaction between dioxovanadium(V) and oxalate, for example, has been analyzed to determine its kinetics and activation energy experimentally, providing a benchmark for theoretical models. ed.govacs.org Computational studies can map out the reaction pathway, identify transition states, and calculate activation barriers for such redox processes.

Furthermore, the interaction of vanadyl oxalate complexes with other molecules, particularly biological targets, is a key area of investigation. Docking simulations and DFT calculations have been used to explore the interaction between the aquabis(oxalato)oxidovanadate(IV) anion and the enzyme laccase. mdpi.com These studies can predict the preferred binding modes and calculate the binding energies, offering insights into the mechanism of action for these complexes as potential enzyme mediators. mdpi.com

Table 2: Computational Docking Simulation Results for Oxovanadium Anionic Complexes with Laccase

Click to view data

| Anionic Complex | Docking Score (kcal/mol) |

| Aquabis(oxalato)oxidovanadate(IV) (C1) | -7.4 |

| Bis(oxalato)dioxidovanadate(V) (C2) | -8.6 |

Data represents the best-fit ligand conformations based on minimum binding energies. mdpi.com

More advanced techniques like ab initio molecular dynamics (AIMD) have been employed to study the thermodynamics and kinetics of related reactions, such as the electrochemical oxidation of oxalate. chemrxiv.org These simulations can model the dynamic behavior of molecules and the role of the solvent, providing a deeper understanding of the reaction mechanism, including the formation of intermediates and the influence of the surrounding environment on reaction energetics. chemrxiv.org

Solution Chemistry and Thermodynamics of Oxalate;oxovanadium 2+ Systems

Complexation Equilibria and Speciation in Aqueous Solutions

In aqueous media, the oxovanadium(IV) ion readily coordinates with oxalate (B1200264) ions (C₂O₄²⁻) to form various complex species. The specific nature and distribution of these species are highly dependent on factors such as pH and the relative concentrations of the metal ion and the ligand. In solutions containing a sufficient concentration of oxalate, the predominant species is the bis(oxalato)oxovanadate(IV) anion, [VO(C₂O₄)₂]²⁻. acs.orgmdpi.com This complex formation is significant as it stabilizes the vanadium(IV) oxidation state, particularly in near-neutral aqueous solutions where the uncomplexed VO²⁺ ion might otherwise undergo disproportionation. uea.ac.uk

Studies on the ionic speciation of vanadium in oxalic acid solutions indicate that at a pH range of 0.5 to 1.0, vanadium predominantly exists as the [VO(C₂O₄)₂]²⁻ anion. mdpi.com The formation of these complexes proceeds through stepwise equilibria, involving initial coordination to form a 1:1 complex, [VO(C₂O₄)], which then further coordinates with another oxalate ion to generate the more stable 1:2 anionic complex. mdpi.com Due to the reducing properties of oxalate, even if starting with a vanadium(V) source, the resulting stable species in a high-concentration oxalate solution is often the tetravalent [VO(C₂O₄)₂]²⁻ complex. mdpi.com The coordination ability of oxovanadium(IV) with oxalate is part of a competitive landscape with other metal ions that may be present, with the general order of coordination strength being iron > aluminum > vanadium. mdpi.com

Major Species in Oxovanadium(IV)-Oxalate Aqueous Systems

| Chemical Formula | Compound Name | Dominant Conditions | Reference |

|---|---|---|---|

| [VO(C₂O₄)] | (Oxalato)oxovanadium(IV) | Lower oxalate concentrations | mdpi.com |

| [VO(C₂O₄)₂]²⁻ | Bis(oxalato)oxovanadate(IV) | Sufficient to high oxalate concentrations; pH 0.5-1.0 | acs.orgmdpi.com |

Electrochemical Behavior and Redox Processes

The electrochemical properties of oxovanadium(IV)-oxalate complexes are fundamental to understanding their involvement in redox reactions. Techniques such as cyclic voltammetry and polarography have been employed to probe the electron transfer processes of these species.

Early polarographic studies provided foundational data on the redox behavior of vanadium in oxalate solutions. In an acidic, non-complexing medium (0.1 N sulfuric acid), the vanadyl ion is reduced to V(II) with a half-wave potential (E₁/₂) of -0.85 V versus a saturated calomel (B162337) electrode (SCE). acs.org The addition of oxalate, indicating the formation of an oxalato vanadyl complex, causes this reduction wave to shift to more negative potentials. acs.org

In oxalate solutions with a pH above 5.6, a distinct anodic wave appears, which represents the oxidation of the oxovanadium(IV) complex to a vanadium(V) species. acs.org Conversely, the cathodic wave corresponding to the reduction of the oxovanadium(IV)-oxalate complex is not observed in solutions with a pH below 5.4, because the reduction of hydrogen ions occurs at less negative potentials. acs.org These studies also identified waves corresponding to other oxidation states, establishing the half-wave potential for the V(II)/V(III)-oxalate complex couple at -1.091 V vs. SCE. acs.org

Selected Polarographic Half-Wave Potentials (E₁/₂) for Vanadium Species

| Redox Process | Medium | E₁/₂ (vs. SCE) | Reference |

|---|---|---|---|

| VO²⁺ → V²⁺ | 0.1 N H₂SO₄ | -0.85 V | acs.org |

| V(III)-oxalate → V(II)-oxalate | Potassium Oxalate Solution | -1.091 V | acs.org |

Thermodynamic Parameters of Complex Formation

The stability and formation of oxovanadium(IV)-oxalate complexes are governed by fundamental thermodynamic parameters. The determination of enthalpy, entropy, and Gibbs free energy changes provides a quantitative measure of the driving forces behind complexation.

Direct calorimetric determination of the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the formation of oxovanadium(IV)-oxalate complexes is not widely reported in the literature. However, these thermodynamic parameters are intrinsically linked to the stability constants (β) of the complexes through the relationship ΔG° = -RTlnβ = ΔH° - TΔS°.

For analogous systems, such as the complexation of neptunyl(V) with oxalate, thermodynamic parameters have been determined by measuring the stability constants at various temperatures and applying the integrated van't Hoff equation. rsc.org This approach reveals that the complexation reactions are exothermic (negative ΔH) and are driven by a significant positive entropy change (positive ΔS). rsc.org The positive entropy is typically attributed to the release of ordered water molecules from the hydration shells of the metal ion and the ligand upon complex formation, which is a characteristic feature of chelation. It is highly probable that the formation of the [VO(C₂O₄)] and [VO(C₂O₄)₂]²⁻ chelate complexes follows a similar thermodynamic profile, being both enthalpically and entropically favored.

The stability constants of metal-ligand complexes are conditional and vary with the temperature and ionic strength of the solution.

Influence of Temperature: Based on the van't Hoff equation, the stability constants of exothermic reactions (ΔH < 0) decrease as the temperature increases. Studies on similar metal-oxalate systems, such as Np(V)-oxalate, have experimentally confirmed this trend, showing a clear decrease in the measured log β values at higher temperatures. rsc.org This indicates that the formation of the complexes is less favorable at elevated temperatures. This behavior is expected to hold for the exothermic formation of oxovanadium(IV)-oxalate complexes as well.

Influence of Ionic Strength: The ionic strength of the medium affects the activity coefficients of the charged species involved in the complexation equilibrium. Generally, for complexation reactions, an increase in ionic strength leads to a decrease in the measured stability constants (log K). chemijournal.com This effect is described by theories such as the Debye-Hückel theory and, for more concentrated solutions, the Specific Ion Interaction Theory (SIT). chemijournal.combilkent.edu.tr For example, studies on thorium and uranium oxalate complexes have shown how stability constants vary significantly over a range of ionic strengths (from 1 M to 9 M) and how the data can be modeled using SIT to extrapolate to standard conditions (zero ionic strength). bilkent.edu.tr A similar dependence is anticipated for the oxovanadium(IV)-oxalate system, where changes in the ionic environment will alter the effective concentrations of the ions and thus shift the complexation equilibria.

Reactivity and Reaction Mechanism Studies of Oxalate;oxovanadium 2+ Compounds

Thermal Decomposition Mechanisms and Products

The thermal decomposition of vanadyl oxalate (B1200264) is a multi-step process that ultimately yields vanadium oxides. evitachem.com The exact mechanism and products are highly dependent on the atmosphere (e.g., air, inert gas, or hydrogen) and heating rate. researchgate.netresearchgate.net

Under an air atmosphere, the decomposition of hydrated vanadyl oxalate typically proceeds in distinct stages. researchgate.net Initially, a gradual weight loss occurs due to dehydration, which is observed at temperatures below 267°C. researchgate.net This is followed by the decomposition of the oxalate ligand, a process that occurs between 200°C and 350°C. evitachem.com The final solid product of this decomposition in air is typically vanadium pentoxide (V₂O₅). researchgate.net However, some studies report the formation of vanadium dioxide (VO₂) as the final residue. evitachem.com The process can be summarized in the following stages:

Stage 1: Dehydration: Loss of water molecules of hydration.

Stage 2: Oxalate Decomposition: The anhydrous compound decomposes, releasing carbon monoxide (CO) and carbon dioxide (CO₂). evitachem.com

Stage 3: Oxidation: Formation of the final vanadium oxide product.

The decomposition pathway can be altered by the presence of a support material. For instance, when supported on ceria (CeO₂), the decomposition behavior changes, suggesting an interaction between the vanadyl oxalate and the support surface. akjournals.com In a hydrogen flow, the thermal decomposition can lead to the formation of vanadium(III) oxide (V₂O₃). researchgate.net

Table 1: Thermal Decomposition Stages of Vanadyl Oxalate in Air

| Temperature Range (°C) | Process | Gaseous Products | Solid Product |

|---|---|---|---|

| < 150 - 267 | Dehydration | H₂O | Anhydrous Vanadyl Oxalate |

| 200 - 350 | Oxalate Ligand Decomposition | CO, CO₂ | Vanadium Oxide Intermediate |

| > 400 | Final Oxide Formation | - | V₂O₅ or VO₂ |

Note: The precise temperatures and final oxide product can vary based on experimental conditions. evitachem.comresearchgate.net

Redox Chemistry and Interconversion between Vanadium Oxidation States

The oxovanadium(2+) cation, containing vanadium in the +4 oxidation state (V(IV)), is central to the redox chemistry of this compound. The oxalate ligands play a crucial role in facilitating electron transfer, making vanadyl oxalate active in redox-mediated reactions. The compound can be both oxidized to V(V) and reduced to V(III) species.

Electrochemical studies, such as polarography and cyclic voltammetry, have been employed to investigate the redox behavior of vanadium-oxalate systems. nih.govacs.org In some oxovanadium(IV) complexes, a quasi-reversible voltammetric response corresponding to the V(IV)/V(III) couple can be observed. nih.gov The redox potential is influenced by the coordination environment of the vanadium center. nih.gov

The interconversion between vanadium oxidation states is often coupled with chemical reactions. For example, the oxidation of V(IV) to V(V) can occur in the presence of oxidants or even air, sometimes leading to the formation of dioxovanadium(V) complexes. nih.govrsc.org Conversely, the reduction of V(V) by oxalate is a known reaction, which can be studied kinetically using techniques like UV-vis spectroscopy to follow the formation of the V(IV) species. acs.org In biological systems and under physiological conditions, vanadium species are known to undergo redox reactions and ligand exchange, with the stabilization of the V(IV) state being crucial to prevent disproportionation. uea.ac.uk

Photochemical Reactivity and Light-Induced Transformations

Oxovanadium(IV) complexes, including those with oxalate ligands, can exhibit significant photochemical reactivity. nih.gov Irradiation with ultraviolet (UV) light can induce redox reactions. For instance, the photolysis of an aqueous solution of bis(oxalato)vanadyl(IV) complex ([VO(C₂O₄)₂]²⁻) with 254 nm UV light leads to a photo-redox reaction, reducing the V(IV) complex to a V(III) complex, accompanied by the evolution of carbon dioxide.

The mechanism of these light-induced transformations can involve the formation of radicals. nih.gov In some systems, irradiation in the UV-A range (e.g., 365 nm) or even near-IR light can lead to the generation of reactive oxygen species like singlet oxygen and hydroxyl radicals. nih.gov The ligand-to-metal charge transfer (LMCT) is a key process in the photochemistry of these complexes. For pentavalent vanadium oxalate complexes, an intense LMCT band is observed, which can be considered an internal redox transition where the metal is reduced and the ligand is oxidized upon photoexcitation. mdpi.com

Coordination Dynamics and Ligand Exchange Reactions

Ligand exchange reactions are fundamental to the solution chemistry of oxovanadium(2+) oxalate. uea.ac.uk These reactions involve the substitution of the oxalate ligands or coordinated water molecules by other ligands present in the solution. libretexts.orgchemguide.co.uk The lability of the ligands depends on the reaction conditions, such as pH and the nature of the incoming ligand. uea.ac.uk

In aqueous solutions, vanadyl oxalate can exist in equilibrium with various species, including the bis(oxalato)vanadyl(IV) complex ion, [VO(C₂O₄)₂]²⁻. The coordination sphere of the vanadium(IV) center is typically a distorted octahedron. researchgate.netdur.ac.uk Studies in biological media suggest that vanadium complexes undergo ligand exchange processes with bioligands like citrate (B86180) and lactate, which can prevent the hydrolysis and precipitation of insoluble VO(OH)₂. uea.ac.uk The coordination of oxalate can stabilize the V(IV) oxidation state against disproportionation in solution. uea.ac.uk The relative ability of vanadium to coordinate with oxalate compared to other metal ions like iron and aluminum has been computationally studied, indicating a specific order of coordination preference. mdpi.com

Mechanistic Elucidation of Catalytic Cycles

Oxovanadium(2+) oxalate and related compounds are recognized as effective catalysts or catalyst precursors for a variety of chemical transformations, particularly oxidation reactions. mdpi.comlookchem.comnorthwestern.edu The catalytic cycle typically involves the vanadium center shuttling between different oxidation states, most commonly V(IV) and V(V), and sometimes V(III). northwestern.edu

In catalytic oxidation processes, the oxovanadium(IV) species can be oxidized to an active V(V) species, which then oxidizes the substrate, regenerating the V(IV) catalyst to complete the cycle. nih.gov Vanadyl oxalate serves as a precursor for creating active vanadium oxide catalysts, for example, in the preparation of vanadium-molybdenum oxide catalysts used in selective oxidation. catalysis.ru

The mechanism of catalysis is highly reaction-dependent. For instance, oxovanadium complexes catalyze the oxidation of sulfides, alcohols, and the epoxidation of olefins. mdpi.com They have also been investigated for their catalytic potential in CO₂ cycloaddition reactions with epoxides to form cyclic carbonates. nih.govrsc.org In these cycles, the coordination of the substrate to the vanadium center is a key step, followed by an electron transfer process and subsequent product release. The specific role of the oxalate ligand can be to stabilize the active catalytic species or to participate directly in the redox cycle.

Applications of Oxalate;oxovanadium 2+ in Advanced Materials and Catalysis Research

Catalytic Applications

Oxalate (B1200264);oxovanadium(2+) and its derivatives have demonstrated notable catalytic activity in various organic reactions. The vanadium center, capable of existing in multiple oxidation states, is key to its catalytic prowess, enabling it to participate in redox-driven processes.

Oxidation Reactions

Vanadium complexes, including those with oxalate ligands, are recognized for their catalytic activity in oxidation reactions. While specific studies focusing exclusively on oxalate;oxovanadium(2+) for α-hydroxy ester oxidation are not extensively detailed in the provided search results, the broader class of oxovanadium(IV) complexes is known to catalyze the oxidation of alcohols. mdpi.com This suggests a potential for oxalate;oxovanadium(2+) to be active in similar transformations.

In the realm of phenol (B47542) hydroxylation, oxovanadium(IV) complexes have shown significant promise. For instance, oxovanadium(IV) salen-type Schiff base complexes have been effectively used as catalysts for the hydroxylation of phenol to produce catechol and hydroquinone, utilizing hydrogen peroxide as an oxidant. researchgate.netmdpi.com These systems exhibit high conversion rates and selectivity, underscoring the potential of oxovanadium(IV) species in fine chemical synthesis. researchgate.net The catalytic cycle in these reactions is believed to involve the activation of the oxidant by the vanadium center.

Polymerization and Oligomerization Reactions

The application of oxovanadium(IV) complexes extends to the catalysis of polymerization and oligomerization reactions. In olefin oligomerization, oxovanadium(IV) microclusters, when activated by a co-catalyst such as modified methylaluminoxane (B55162) (MMAO-12), have been shown to be highly active precatalysts. mdpi.com These catalytic systems have been successfully employed for the oligomerization of various olefins, including 3-buten-1-ol, allyl alcohol, and 2,3-dibromo-2-propen-1-ol. mdpi.com

The cycloaddition of carbon dioxide (CO2) with epoxides to form cyclic carbonates is a chemical fixation route for CO2 that has garnered significant attention. researchgate.netnih.govnih.govrsc.orgrsc.org While the direct use of oxalate;oxovanadium(2+) in this specific reaction is not extensively documented in the provided search results, related oxovanadium(IV) complexes have been investigated as catalysts for this transformation, often in the presence of a co-catalyst. researchgate.net

| Olefin Substrate | Catalyst System | Co-catalyst | Key Findings | Reference |

|---|---|---|---|---|

| 3-buten-1-ol | Oxovanadium(IV) microclusters with 2-phenylpyridine | MMAO-12 | Highly active precatalyst | mdpi.com |

| Allyl alcohol | Oxovanadium(IV) microclusters with 2-phenylpyridine | MMAO-12 | Highly active precatalyst | mdpi.com |

| 2,3-dibromo-2-propen-1-ol | Oxovanadium(IV) microclusters with 2-phenylpyridine | MMAO-12 | Highly active precatalyst | mdpi.com |

Role as Redox Mediators in Catalytic Systems

The ability of the vanadium center in oxovanadium complexes to shuttle between different oxidation states makes them effective redox mediators in catalytic systems. mdpi.comuhasselt.bedntb.gov.uaelsevierpure.comchemrxiv.org This property is particularly valuable in electrochemical applications, such as biofuel cells. mdpi.comdntb.gov.uaelsevierpure.com In this context, oxovanadium complexes, including aquabis(oxalato)oxidovanadate(IV), can facilitate electron transfer between an enzyme and an electrode. mdpi.comdntb.gov.uaelsevierpure.com The redox potential of the V(IV)/V(V) couple can be tuned by the coordinating ligands, which in this case includes oxalate, influencing the efficiency of the electron transfer process. The redox reaction between dioxovanadium(V) and oxalate itself has been studied to understand the kinetics of this two-step reaction mechanism. uhasselt.be

Precursors for Vanadium-Based Functional Materials

Beyond its catalytic applications, oxalate;oxovanadium(2+) serves as a crucial precursor for the synthesis of a variety of vanadium-based functional materials. Its decomposition upon heating provides a convenient route to various vanadium oxides, which are of interest for their diverse electronic and structural properties.

Synthesis of Vanadium Oxides and Related Compounds

Vanadyl oxalate is a common starting material for the preparation of vanadium oxides such as vanadium pentoxide (V2O5) and vanadium dioxide (VO2). google.comwashington.edunih.govwhut.edu.cnresearchgate.netresearchgate.netmdpi.com The thermal decomposition of vanadyl oxalate in an oxidizing atmosphere typically yields V2O5, a material widely used in catalysis and as a cathode material in lithium-ion batteries. google.comwhut.edu.cnresearchgate.net The morphology and properties of the resulting V2O5 can be influenced by the synthesis conditions of the vanadyl oxalate precursor and the subsequent calcination parameters. researchgate.net

The synthesis of VO2, a material known for its thermochromic properties and metal-insulator transition, can also be achieved from vanadyl oxalate. washington.edunih.govresearchgate.netmdpi.com This often involves a controlled thermal decomposition under a non-oxidizing or reducing atmosphere to achieve the V(IV) oxidation state. researchgate.net Hydrothermal methods using V2O5 and oxalic acid as reactants have also been reported for the synthesis of VO2 micro- and nanocrystals. washington.edu

| Target Vanadium Oxide | Synthesis Method | Key Features of Resulting Material | Reference |

|---|---|---|---|

| V2O5 | Thermal decomposition of vanadyl oxalate in air | Used in catalysis and lithium-ion batteries | google.comwhut.edu.cnresearchgate.net |

| VO2 | Controlled thermal decomposition of vanadyl oxalate (non-oxidizing/reducing atmosphere) | Thermochromic properties, metal-insulator transition | washington.edunih.govresearchgate.netmdpi.com |

Fabrication of Thin Films and Coatings

The use of oxalate;oxovanadium(2+) as a precursor extends to the fabrication of vanadium oxide thin films and coatings. researchgate.netmdpi.comiaea.orgresearchgate.netdtic.milresearchgate.netscispace.compreprints.orgresearchgate.netnih.govucl.ac.ukrsc.org These films are of interest for a variety of applications, including electrochromic devices, sensors, and smart windows. iaea.orgresearchgate.netpreprints.org Sol-gel and chemical vapor deposition (CVD) are common techniques employed for this purpose. researchgate.netmdpi.comresearchgate.netdtic.milresearchgate.netscispace.comresearchgate.net

In the sol-gel method, a solution containing a vanadium precursor, which can be derived from vanadyl oxalate, is deposited onto a substrate, followed by a thermal treatment to form the desired vanadium oxide phase. researchgate.netmdpi.comdtic.milresearchgate.netscispace.com For instance, a uniform sol of vanadyl oxalate in isobutanol has been used as a precursor for tungsten-doped VO2 thin films. researchgate.net

While direct CVD from vanadyl oxalate is less commonly reported, related vanadyl precursors like vanadyl acetylacetonate (B107027) are used. mdpi.comucl.ac.uk The principle of using a volatile precursor that decomposes on a heated substrate to form a thin film is central to CVD. researchgate.netresearchgate.net Given the thermal lability of vanadyl oxalate, its potential as a precursor in CVD processes for vanadium oxide films is an area of interest. google.com

Development of Advanced Materials for Energy Applications

Vanadyl oxalate is a significant precursor in the synthesis of nanostructured vanadium oxides, particularly vanadium pentoxide (V₂O₅), which is a promising cathode material for high-rate lithium-ion batteries. washington.eduresearchgate.net The thermal decomposition of vanadyl oxalate provides a straightforward method to produce V₂O₅ nanoparticles with enhanced electrochemical properties compared to commercially available micro-sized V₂O₅. washington.eduresearchgate.net

Research has demonstrated that the morphology and particle size of the resulting V₂O₅ can be controlled by adjusting the synthesis conditions of the vanadyl oxalate precursor, such as the molar ratio of V₂O₅ to oxalic acid. washington.edu V₂O₅ nanorods synthesized via the thermal decomposition of vanadyl oxalate have shown significantly improved specific discharge capacities and better cycling stability. washington.edu This enhancement is attributed to the nanostructured morphology, which shortens the diffusion distance for lithium ions and improves the utilization rate of the active material. washington.edu The intrinsic low electronic conductivity and slow lithium-ion diffusion in crystalline V₂O₅ have historically hindered its practical application, but the use of vanadyl oxalate as a precursor to create nanostructured materials helps to overcome these limitations. washington.edu

Bioinorganic Chemistry Models and Applications (excluding human/clinical data)

Models for Vanadium-Dependent Haloperoxidases

Vanadium-dependent haloperoxidases (VHPOs) are enzymes that catalyze the oxidation of halides by hydrogen peroxide. udel.edu Oxovanadium(IV) complexes containing oxalate ligands have been investigated as functional models for these enzymes. tandfonline.com These synthetic complexes can mimic the catalytic activity of VHPOs, particularly in halogenation reactions. udel.edutandfonline.com

For instance, supramolecular oxovanadium complexes incorporating oxalate have demonstrated the ability to catalyze the bromination of phenol red to produce bromophenol blue. tandfonline.com This reaction serves as a common assay for haloperoxidase activity. udel.edu The catalytic activity of these model systems indicates that they can replicate the function of the native enzyme's active site. tandfonline.com The study of such model compounds provides valuable insights into the chemical mechanisms of the enzymatic catalytic cycle, including halide oxidation and the halogenation of organic substrates. udel.edu Research on various oxoperoxovanadium(V) complexes has helped to propose detailed catalytic cycles for the native vanadium haloperoxidase enzyme. udel.edu

Investigations into DNA and Protein Interactions in vitro

The interaction of oxovanadium(IV) complexes with biomacromolecules like DNA and proteins is an area of significant research. While many studies focus on complexes with various organic ligands, the principles observed can provide a framework for understanding the potential interactions of oxalate-containing species.

In vitro studies with various oxovanadium(IV) complexes suggest that they can bind to DNA, often through an intercalative mode. nih.govtandfonline.com This binding is typically assessed using techniques such as absorption titration, viscosity measurements, and gel electrophoresis. nih.govtandfonline.com The binding efficacy of these complexes is often found to be greater than that of the parent ligands or metal salts alone. nih.gov Some complexes have also been shown to induce DNA cleavage, converting supercoiled plasmid DNA into a nicked, relaxed form. researchgate.net

Regarding protein interactions, studies have investigated the binding of vanadyl species to serum proteins like albumin and transferrin. researchgate.netresearchgate.netnih.gov These interactions are crucial for the transport of vanadium compounds in biological systems. Research indicates that transferrin can specifically and reversibly bind vanadate (B1173111), and this binding can occur at the protein's metal-binding sites. nih.gov The binding of various oxovanadium(IV) complexes to bovine serum albumin (BSA) has also been confirmed through spectroscopic methods, which are used to calculate binding constants and determine the nature of the interaction. nih.gov

Studies on Antimicrobial Activity in vitro

Vanadium complexes, including those with oxalate ligands, have been evaluated for their antimicrobial properties. researchgate.netnih.govsciforum.net Research often shows that the coordination of vanadium to organic ligands can enhance the antimicrobial activity compared to the free ligands or metal salts. researchgate.net

Specifically, two synthetic vanadium(IV) oxalate compounds, (C₇H₁₁N₂)₂[VO(C₂O₄)₂(H₂O)]·2H₂O (compound 1) and {(CH₆N₃)₂[VO(C₂O₄)₂]}n (compound 2), have been investigated for their antifungal potential against Penicillium expansum and Penicillium italicum, which cause blue mold in apples and citrus. researchgate.net Both compounds were found to inhibit the fungi. researchgate.net Compound 2, in particular, was noted for its ability to reduce spore germination and cause significant morphological changes to the fungal hyphae. researchgate.net Furthermore, both compounds demonstrated an ability to inhibit biofilm formation. researchgate.net

The broader antimicrobial activity of oxovanadium(IV) complexes has been demonstrated against various pathogenic bacteria, including Gram-positive strains like Staphylococcus aureus and Gram-negative strains like Escherichia coli. nih.govnih.gov These studies support the potential of oxovanadium complexes as a class of antimicrobial agents. sciforum.netnih.govnih.gov

Future Research Directions in Oxalate;oxovanadium 2+ Chemistry

Development of Novel Synthetic Pathways

While traditional synthetic methods for vanadyl oxalate (B1200264), such as fusion reactions or aqueous reactions at high temperatures, are well-established, future research is trending towards more controlled and sustainable synthetic strategies. google.com Historically, methods involved reacting vanadium pentoxide with oxalic acid, sometimes in solvents like acetic acid to produce different hydrated forms, including monohydrate, sesquihydrate, and dihydrate species. google.comgoogleapis.com A more recent approach involves the direct solid-state synthesis by mixing V₂O₅ and oxalic acid at temperatures between 100-200°C, which simplifies the process and eliminates waste. google.com

Future work will likely focus on refining these methods and exploring new ones. The development of low-temperature hydrothermal and solvothermal syntheses is a promising avenue. researchgate.net These techniques offer precise control over reaction conditions, which can lead to the formation of novel crystalline phases, coordination polymers, and materials with tailored particle sizes and morphologies. A key goal is to create more energy-efficient and environmentally benign pathways that avoid harsh solvents and high temperatures, while providing greater control over the final product's stoichiometry and structure.

| Synthetic Method | Precursors | Key Conditions | Potential Outcome |

| Solid-State Reaction | Vanadium pentoxide, Oxalic acid | 100–200°C | Direct synthesis, reduced waste google.com |

| Acetic Acid System | Vanadium pentoxide, Oxalic acid dihydrate | 100–120°C | Controlled hydration states (mono-, di-, sesquihydrate) google.com |

| Hydrothermal Synthesis | Vanadium source (e.g., VOSO₄·5H₂O), Oxalic acid | Elevated temperature and pressure in water | Novel crystalline phases, hybrid materials researchgate.net |

Exploration of New Structural Architectures and Hybrid Materials

The versatility of the oxalate ligand as a bridging unit, combined with the coordination chemistry of the vanadyl cation, provides a rich platform for constructing complex supramolecular structures. Research has already produced dinuclear vanadyl-oxalate compounds and hybrid organic-inorganic salts where the vanadium(IV) atom exhibits a distorted octahedral coordination environment. researchgate.net The future in this area lies in the deliberate design and synthesis of new multi-dimensional structures.

A significant direction is the creation of hybrid inorganic-organic materials, where vanadyl oxalate units are linked with other components, such as phosphates, to create novel layered compounds. researchgate.net The exploration of metal-organic frameworks (MOFs) and coordination polymers based on vanadyl oxalate is another frontier. These materials could feature tunable porosity and dimensionality, from one-dimensional chains to complex three-dimensional networks. researchgate.net Such architectures are of interest for their potential applications in gas storage, separation, and heterogeneous catalysis. The synthesis of hybrid materials where vanadyl species are integrated at a molecular level with polymers like polydimethylsiloxane (B3030410) also opens pathways to new materials with unique thermal and optical properties. rsc.org

Advancements in Computational Modeling and Predictive Capabilities

Computational chemistry is becoming an indispensable tool for guiding synthetic efforts and understanding the properties of new materials. In the context of vanadyl oxalate, Density Functional Theory (DFT) calculations have already been successfully employed to investigate the electronic structure and optimize the geometry of binuclear complexes. uea.ac.uk Methods using specific functionals like ωB97XD have shown good correlation with experimental structural and spectroscopic data. uea.ac.uk

Future research will leverage more powerful computational techniques and increased computing power to move from posteriori analysis to a priori prediction. Advanced modeling will be used to:

Predict the most stable crystalline structures and potential polymorphs under different synthetic conditions.

Simulate spectroscopic properties (e.g., IR, EPR) to aid in the characterization of new compounds. uea.ac.uk

Calculate magnetic exchange coupling constants to predict the magnetic behavior of multinuclear vanadyl oxalate clusters. uea.ac.uk

Model reaction pathways and transition states to elucidate catalytic mechanisms.

These predictive capabilities will significantly accelerate the discovery of new materials by allowing researchers to screen potential structures and properties computationally before undertaking time-consuming laboratory synthesis.

Expansion of Catalytic Scope and Mechanistic Understanding

Vanadium compounds are known for their catalytic activity, particularly in oxidation reactions, and vanadyl oxalate-derived materials are no exception. catalysis.ru Vanadium-molybdenum oxide catalysts prepared from vanadyl oxalate have been studied for their physicochemical and catalytic properties. catalysis.ru Furthermore, the broader family of oxovanadium(IV) complexes has shown promise as precatalysts for reactions like olefin oligomerization. nih.gov

The future of vanadyl oxalate catalysis research involves several key directions. There is a need to expand the scope of reactions catalyzed by these compounds beyond simple oxidations. This includes exploring their potential in fine chemical synthesis, C-H activation, and polymerization reactions. nih.gov A deeper mechanistic understanding is crucial for developing more efficient catalysts. This will be achieved through a combination of kinetic studies, in-situ spectroscopy, and computational modeling to identify active species and elucidate reaction pathways. The development of heterogeneous catalysts, where vanadyl oxalate complexes are supported on materials like mesoporous aluminophosphates, is another important area, as this would improve catalyst stability and reusability. epfl.ch